molecular formula C20H16N2O2 B14395845 Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone CAS No. 89970-23-0

Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone

Cat. No.: B14395845
CAS No.: 89970-23-0
M. Wt: 316.4 g/mol
InChI Key: RSSIFLHJKVBBBR-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[3,2-b][1,4]oxazine ring fused with a phenyl group. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of N-phenyl-C-aryl imines with thionicotinic acid, mediated by T3P (propylphosphonic anhydride) at room temperature . This reaction is operationally simple and does not require specialized equipment or anhydrous solvents, yielding moderate to good results.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols or amines.

Scientific Research Applications

Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities.

    2H-Pyran: A compound with a similar ring structure but different functional groups.

Uniqueness

Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone stands out due to its unique combination of phenyl and pyrido[3,2-b][1,4]oxazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89970-23-0

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

phenyl-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)methanone

InChI

InChI=1S/C20H16N2O2/c23-20(16-10-5-2-6-11-16)22-14-18(15-8-3-1-4-9-15)24-17-12-7-13-21-19(17)22/h1-13,18H,14H2

InChI Key

RSSIFLHJKVBBBR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1C(=O)C3=CC=CC=C3)N=CC=C2)C4=CC=CC=C4

Origin of Product

United States

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